molecular formula C16H16 B8298988 9-Ethyl-1-methyl-9H-fluorene CAS No. 87823-42-5

9-Ethyl-1-methyl-9H-fluorene

Cat. No. B8298988
Key on ui cas rn: 87823-42-5
M. Wt: 208.30 g/mol
InChI Key: GCDXAZLUZVUJJM-UHFFFAOYSA-N
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Patent
US08618328B2

Procedure details

The substitution reaction at the 9-position was performed according to the general procedure for the synthesis of 9-substituted fluorenes described above in item IV(i). 1-Methylfluorene (47) (3.01 g, 16.7 mmol) was used instead of fluorene, n-BuLi (8.06 ml, 20 mmol, 2.5 M in hexane), RX=1-iodoethane (3.39 g, 21.7 mmol). 48 was isolated to give a colorless oil (3.33 g, 95%).
[Compound]
Name
9-substituted fluorenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step Two
Quantity
8.06 mL
Type
reactant
Reaction Step Three
Quantity
3.39 g
Type
reactant
Reaction Step Four
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[Li][CH2:16][CH2:17]CC.ICC>>[CH3:1][C:2]1[C:14]2[CH:13]([CH2:16][CH3:17])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
9-substituted fluorenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.01 g
Type
reactant
Smiles
CC1=CC=CC=2C3=CC=CC=C3CC12
Step Three
Name
Quantity
8.06 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
3.39 g
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The substitution reaction at the 9-position
CUSTOM
Type
CUSTOM
Details
48 was isolated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2C3=CC=CC=C3C(C12)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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